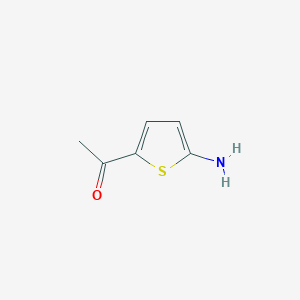

1-(5-Aminothiophen-2-yl)ethanone

Description

1-(5-Aminothiophen-2-yl)ethanone is a heterocyclic compound featuring a thiophene ring substituted with an amino group at the 5-position and an acetyl group at the 2-position. This structure confers unique electronic and steric properties, making it a valuable intermediate in organic synthesis and drug discovery. The amino and acetyl groups enhance reactivity, enabling applications in Schiff base formation, antimicrobial agents, and enzyme inhibitors.

Propriétés

IUPAC Name |

1-(5-aminothiophen-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NOS/c1-4(8)5-2-3-6(7)9-5/h2-3H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCNRCSLSOFXYLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(S1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1-(5-Aminothiophen-2-yl)ethanone can be synthesized through several methods. One common approach involves the reaction of 2-acetylthiophene with ammonia or an amine under suitable conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the aminothiophene derivative.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve high yields and purity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also explored to minimize environmental impact.

Analyse Des Réactions Chimiques

Types of Reactions

1-(5-Aminothiophen-2-yl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted aminothiophenes.

Applications De Recherche Scientifique

1-(5-Aminothiophen-2-yl)ethanone features a thiophene ring with an amino group and an ethanone moiety, contributing to its reactivity and biological activity. The presence of the thiophene ring enhances its ability to participate in various chemical reactions, making it a valuable intermediate in organic synthesis.

Medicinal Chemistry

This compound has been studied extensively for its potential therapeutic applications. Its derivatives have shown promising results in various biological activities:

- Antimicrobial Activity : Several studies have demonstrated that compounds derived from this compound exhibit significant antimicrobial properties against a range of pathogens. For instance, derivatives have been synthesized and tested for their efficacy against bacterial strains, showing potential as new antibiotics .

- Antitumor Activity : Research indicates that certain derivatives possess cytotoxic effects on cancer cell lines. The compound's ability to inhibit cancer cell proliferation has been explored in vitro, with promising results suggesting its potential as an anticancer agent .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its unique functional groups allow for various chemical transformations:

- Synthesis of Heterocycles : this compound can be utilized in the synthesis of more complex heterocyclic compounds through cyclization reactions. These heterocycles often exhibit enhanced biological activities .

- Functionalization Reactions : The amino and carbonyl groups in the structure enable functionalization reactions, allowing chemists to modify the compound for specific applications in drug development and materials science .

Material Science

Recent advancements have highlighted the role of this compound in material science:

- Conductive Polymers : The compound can be incorporated into conductive polymer matrices, enhancing their electrical properties. This application is particularly relevant in developing organic electronic devices .

- Photovoltaic Devices : Due to its electron-rich nature, derivatives of this compound are being investigated for use in photovoltaic applications, where they can improve light absorption and energy conversion efficiency .

Case Study 1: Antimicrobial Derivatives

A series of derivatives were synthesized from this compound and tested against various bacterial strains. The results indicated that certain modifications led to enhanced activity compared to the parent compound, suggesting a structure-activity relationship that could guide future drug design efforts.

Case Study 2: Antitumor Activity

In a study evaluating the cytotoxic effects of synthesized thiophene derivatives on cancer cell lines, compounds derived from this compound demonstrated significant inhibition of cell growth. This finding supports further investigation into the mechanism of action and potential clinical applications.

Mécanisme D'action

The mechanism of action of 1-(5-Aminothiophen-2-yl)ethanone involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Key Observations :

Key Insights :

- Antimicrobial Activity: Schiff bases derived from ethanones show moderate antibacterial effects, likely due to the hydroxyl and halogen substituents enhancing membrane disruption .

- Antiparasitic Activity: Indolyl-ethanone derivatives outperform standard drugs like chloroquine, attributed to nitro and thioether groups improving target binding .

Physicochemical Properties

Substituents significantly alter solubility, melting points, and stability:

Critical Analysis :

- Amino and Nitro Groups: May increase polarity but reduce stability due to reactive NH₂ and NO₂ groups (e.g., warns of unstudied toxicity in nitro-substituted ethanones) .

- Hydrophobic Substituents : Enhance membrane permeability, critical for CNS-targeting drugs (e.g., pyridine derivatives in ) .

Activité Biologique

1-(5-Aminothiophen-2-yl)ethanone, an organic compound with the CAS number 128327-59-3, belongs to the class of aminothiophenes. This compound features a thiophene ring substituted with an amino group and an ethanone group, which contributes to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

This compound can be synthesized through various methods, including the reaction of 2-acetylthiophene with ammonia or amines under specific conditions. The synthesis typically requires a catalyst and elevated temperatures to facilitate the formation of the aminothiophene derivative.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C6H7NOS |

| Molecular Weight | 141.19 g/mol |

| InChI Key | ZCNRCSLSOFXYLL-UHFFFAOYSA-N |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections .

Case Study: Antimicrobial Efficacy

In a study evaluating the antimicrobial properties of synthesized derivatives of aminothiophenes, including this compound, it was found to inhibit the growth of both Gram-positive and Gram-negative bacteria effectively. The disk diffusion method revealed zones of inhibition comparable to standard antibiotics like Gentamicin .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Its mechanism involves interaction with cellular targets that modulate pathways related to cell proliferation and apoptosis.

Mechanism of Action

this compound's biological activity is attributed to its ability to form hydrogen bonds through the amino group and engage in π-π interactions via the thiophene ring. These interactions can influence enzyme activity and receptor binding, leading to various biological effects such as apoptosis in cancer cells.

Case Study: Anticancer Potential

A recent study explored the cytotoxic effects of this compound on HeLa cells (cervical cancer cells). The compound induced apoptosis in a dose-dependent manner, characterized by increased caspase-3 activity and DNA fragmentation. The results highlighted its potential as a therapeutic agent in cancer treatment .

Pharmacological Applications

The compound is being investigated for its potential as a pharmaceutical intermediate in drug development. Its unique structure allows for modifications that can enhance biological activity or reduce toxicity.

Table 2: Summary of Biological Activities

Q & A

Q. Example Reaction Table :

| Alkylating Agent | Reaction Time | Yield | Product Characterization |

|---|---|---|---|

| 2-Bromo-1-(4-methoxyphenyl)ethanone | 10 hours | 91% | |

| 2-Bromo-1-(naphthalen-1-yl)ethanone | 12 hours | 89% |

Q. Troubleshooting Table :

| Issue | Solution |

|---|---|

| Split NH peaks | Use deuterated DMSO to stabilize hydrogen bonding . |

| Unresolved aromatic signals | Apply 2D NMR (COSY, HSQC) . |

Advanced: What catalytic applications exist for this compound in organometallic chemistry?

Methodological Answer:

Amino-substituted ethanones serve as ligands in cyclometalated palladacycles. For example:

Ligand Synthesis : React 1-(2-Amino-5-methoxyphenyl)ethanone with Pd(OAc) in toluene at 80°C.

Catalytic Activity : These palladacycles catalyze C–H activation in cross-coupling reactions (e.g., Suzuki-Miyaura).

Q. Key Data :

- Ligand stability: >90% yield under inert atmospheres.

- Reaction scope: Effective for aryl bromides and chlorides .

Advanced: How can researchers assess the environmental and biological toxicity of this compound?

Methodological Answer:

Environmental Toxicity : Perform OECD 301D biodegradation tests. Monitor persistence in water/soil using HPLC-MS .

Biological Screening : Use in vitro assays (e.g., MTT on HEK293 cells) to measure IC. For amino-thiadiazole derivatives, IC values range from 10–50 µM .

Caution : Analogous compounds show moderate cytotoxicity, requiring strict containment .

Advanced: What strategies optimize reaction conditions for synthesizing this compound derivatives?

Methodological Answer:

Key variables include solvent polarity, temperature, and catalyst loading.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.